
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide, commonly known as CFTR modulator, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause severe respiratory infections. CFTR modulator works by correcting the malfunctioning CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用機序
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur . This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions. The specifics of these interactions for this compound are currently unknown and would require further investigation.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that take place within a cell. They are crucial for maintaining the life processes of an organism .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity .
実験室実験の利点と制限
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator has several advantages for use in lab experiments, including its high purity and specificity for the N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR protein. However, the drug can be expensive and difficult to synthesize, which may limit its use in certain experiments. Additionally, the drug may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator, including the development of new, more potent analogs of the drug, the investigation of its potential use in other diseases, and the optimization of its synthesis and delivery methods. Additionally, further studies are needed to fully understand the long-term effects of the drug and its potential interactions with other medications.
合成法
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator involves several steps, including the formation of a key intermediate, 3-chloro-1,2-propanediol, which is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamideTR modulator has been extensively studied in preclinical and clinical trials, and has shown promising results in improving lung function and reducing the frequency of respiratory infections in N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide patients. The drug has also been shown to have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO4S/c1-2-24-17-7-6-14(11-15(17)19)25(22,23)20-9-8-16(21)12-4-3-5-13(18)10-12/h3-7,10-11,16,20-21H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLOWDUKIXAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

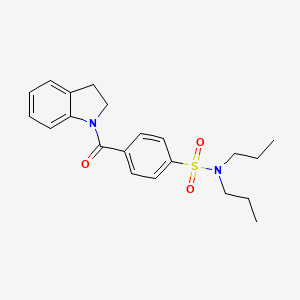
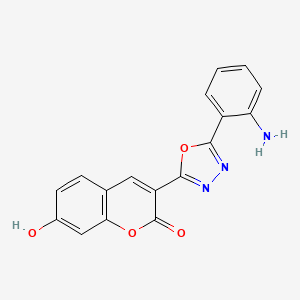


![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2790129.png)
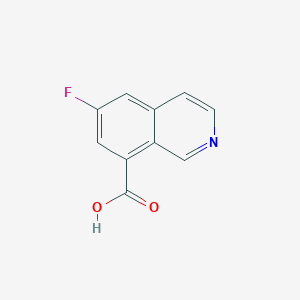

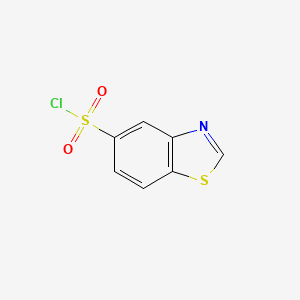
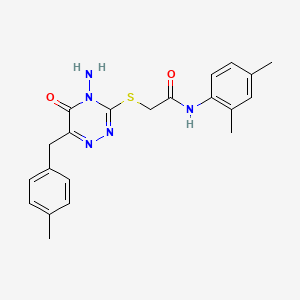
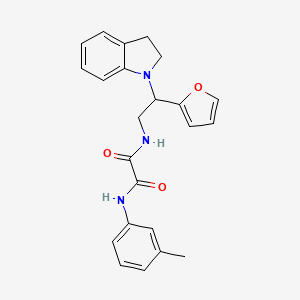

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)
![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)